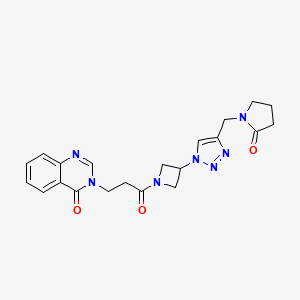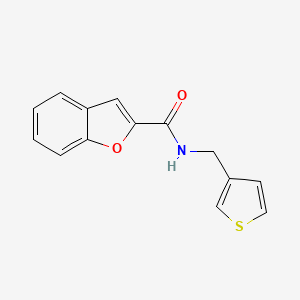
N~1~,N~1~,N~2~,2-tetramethylpropane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~1~,N~2~,2-tetramethylpropane-1,2-diamine is an organic compound with the molecular formula C7H18N2. It is a clear liquid that ranges in color from colorless to light yellow. This compound is known for its use in various chemical reactions and industrial applications due to its unique structural properties .
Mecanismo De Acción
Target of Action
Similar compounds with two nitrogen atoms are known to interact with various enzymes and receptors, acting as ligands or catalysts .
Mode of Action
Compounds with similar structures, containing two nitrogen atoms, are known to be easily oxidized . The lone pair of electrons on the nitrogen atoms makes them active sites that can be attacked by oxidizing agents .
Biochemical Pathways
Similar compounds are known to participate in nucleophilic substitution reactions and acylation reactions in organic synthesis .
Pharmacokinetics
It is known that similar compounds are insoluble in neutral water but soluble in acidic aqueous solutions . This suggests that the compound’s bioavailability could be influenced by the pH of the environment.
Result of Action
It is known that similar compounds can be oxidized to corresponding oxides or nitroso compounds under the action of oxidizing agents .
Action Environment
The action, efficacy, and stability of N1,N~1~,N~2~,2-tetramethylpropane-1,2-diamine can be influenced by environmental factors . For instance, the compound’s solubility and reactivity can be affected by the pH of the environment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N~1~,N~1~,N~2~,2-tetramethylpropane-1,2-diamine can be synthesized through the alkylation of propane-1,2-diamine with methyl iodide. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the alkylation process. The reaction conditions include maintaining a temperature of around 70-80°C and using an inert atmosphere to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of N1,N~1~,N~2~,2-tetramethylpropane-1,2-diamine involves similar alkylation processes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction is monitored using gas chromatography to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~1~,N~2~,2-tetramethylpropane-1,2-diamine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: It participates in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: The major products include N-oxides and other oxidized derivatives.
Reduction: The major products are the corresponding amines.
Substitution: The major products are the substituted diamines.
Aplicaciones Científicas De Investigación
N~1~,N~1~,N~2~,2-tetramethylpropane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a catalyst in various organic reactions.
Biology: It is used in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: It is involved in the development of pharmaceuticals and as an intermediate in drug synthesis.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Comparación Con Compuestos Similares
Similar Compounds
N,N,N’,N’-Tetramethylethylenediamine: This compound has a similar structure but with an ethylene backbone instead of a propane backbone.
N,N,N’,N’-Tetramethyl-1,3-propanediamine: This compound has a similar structure but with the amino groups positioned differently on the propane backbone.
Uniqueness
N~1~,N~1~,N~2~,2-tetramethylpropane-1,2-diamine is unique due to its specific arrangement of methyl groups and amino groups, which provides distinct steric and electronic properties. These properties make it particularly effective as a ligand and a catalyst in various chemical reactions .
Propiedades
IUPAC Name |
1-N,1-N,2-N,2-tetramethylpropane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2/c1-7(2,8-3)6-9(4)5/h8H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWDKWWUNXACCSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN(C)C)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorophenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2746708.png)
![(3Z)-3-{[(3-chloro-4-fluorophenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2746711.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2746714.png)

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2746716.png)

![(1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl)(4-(2-ethoxyphenyl)piperazin-1-yl)methanone](/img/structure/B2746720.png)



![2-(5-{[(4-Chlorobenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile](/img/structure/B2746728.png)

